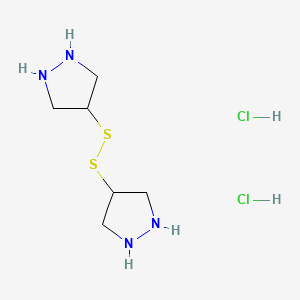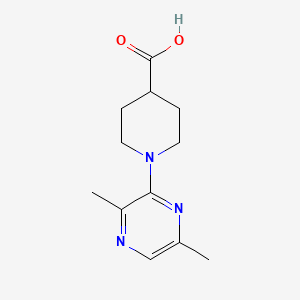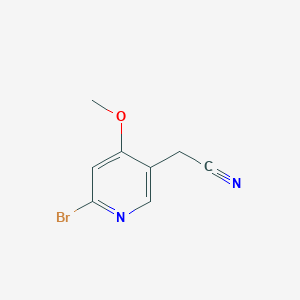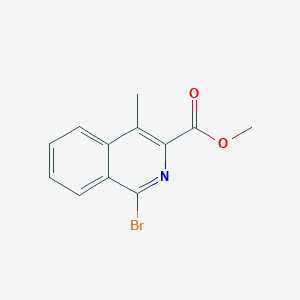![molecular formula C10H10N2O B13122056 3-Cyclopropylbenzo[d]isoxazol-7-amine](/img/structure/B13122056.png)
3-Cyclopropylbenzo[d]isoxazol-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropylbenzo[d]isoxazol-7-amine is a heterocyclic compound that features a cyclopropyl group attached to a benzo[d]isoxazole ring, with an amine group at the 7th position. Isoxazoles are a class of five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide, which forms the isoxazole ring . The cyclopropyl group can be introduced via cyclopropanation reactions, and the amine group can be added through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of 3-Cyclopropylbenzo[d]isoxazol-7-amine may involve large-scale cycloaddition reactions using metal catalysts such as copper(I) or ruthenium(II). These catalysts facilitate the cycloaddition process, making it more efficient and scalable . Metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropylbenzo[d]isoxazol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the isoxazole ring or the cyclopropyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Applications De Recherche Scientifique
3-Cyclopropylbenzo[d]isoxazol-7-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Cyclopropylbenzo[d]isoxazol-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Cyclopropylbenzo[d]isoxazol-5-amine
- 3-Cyclopropylbenzo[d]isoxazol-6-amine
- 3-Cyclopropylbenzo[d]isoxazol-4-amine
Uniqueness
3-Cyclopropylbenzo[d]isoxazol-7-amine is unique due to the specific positioning of the amine group at the 7th position, which can influence its biological activity and chemical reactivity. This positioning may result in different interactions with molecular targets compared to similar compounds with amine groups at other positions .
Propriétés
Formule moléculaire |
C10H10N2O |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
3-cyclopropyl-1,2-benzoxazol-7-amine |
InChI |
InChI=1S/C10H10N2O/c11-8-3-1-2-7-9(6-4-5-6)12-13-10(7)8/h1-3,6H,4-5,11H2 |
Clé InChI |
JAEBDOHFASIAGI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NOC3=C2C=CC=C3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13121986.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide](/img/structure/B13121990.png)


![5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13122012.png)

![5-Vinyl-1H-pyrazolo[3,4-b]pyridinehydrochloride](/img/structure/B13122021.png)



![7-Methoxy-5-methyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidine](/img/structure/B13122033.png)


